1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine
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Overview
Description
1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety
Preparation Methods
The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine typically involves the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate, which is then subjected to further reactions to construct the piperazine ring . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyridine ring are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: This compound is used in the study of biological systems, often as a ligand in binding studies.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets effectively. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine can be compared with other similar compounds, such as:
1-(4-Pyridyl)piperazine: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)pyrazole: While it contains a trifluoromethyl group, its structure and reactivity differ significantly from this compound.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: . The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and piperazine moiety, which imparts distinct properties and applications.
Properties
Molecular Formula |
C10H12F3N3 |
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Molecular Weight |
231.22 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]piperazine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-7-15-2-1-9(8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2 |
InChI Key |
KZDHZTBRNIUFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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